molecular formula C19H21BrN2O4 B14771452 Thalidomide-C6-Br

Thalidomide-C6-Br

Cat. No.: B14771452
M. Wt: 421.3 g/mol
InChI Key: XBIMNOCBZRZLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-C6-Br is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the late 1950s and early 1960s due to its teratogenic effects, causing severe birth defects when taken by pregnant women. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and leprosy .

Properties

Molecular Formula

C19H21BrN2O4

Molecular Weight

421.3 g/mol

IUPAC Name

4-(6-bromohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H21BrN2O4/c20-11-4-2-1-3-6-12-7-5-8-13-16(12)19(26)22(18(13)25)14-9-10-15(23)21-17(14)24/h5,7-8,14H,1-4,6,9-11H2,(H,21,23,24)

InChI Key

XBIMNOCBZRZLIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCBr

Origin of Product

United States

Preparation Methods

One-Pot Condensation Using Substituted Phthalic Anhydrides

The primary method for synthesizing 6-bromo-thalidomide involves a one-pot reaction between 3- or 4-bromo-tetrahydrophthalic anhydride and L-glutamine under vacuum heating. This approach, adapted from CN1405166A, avoids isolation of intermediates and achieves cyclization in a single step:

  • Reaction Setup :

    • Reactants :
      • 3- or 4-Bromo-tetrahydrophthalic anhydride (1–4 molar equivalents relative to glutamine).
      • L-Glutamine (1.0 equiv).
    • Conditions :
      • Temperature: 120–150°C (initial), ramped to 160–220°C.
      • Vacuum: 0.1–0.5 atm to remove byproducts (e.g., H₂O).
      • Time: 2–20 hours.
  • Mechanism :

    • Step 1 : Nucleophilic attack by glutamine’s amino group on the anhydride, forming an amide intermediate.
    • Step 2 : Intramolecular cyclization under vacuum to form the piperidine-2,6-dione ring.
  • Example Protocol (Adapted from Embodiment 7):

    • 4.0 g 4-bromo-phthalic anhydride and 2.0 g L-glutamine are heated at 150°C for 40 minutes.
    • Temperature is increased to 190°C under vacuum (0.2 atm) for 10 hours.
    • Crude product is dissolved in 1,4-dioxane (42 mL), filtered, and recrystallized with acetone.
    • Yield : 41.7% (1.67 g); Melting Point : 289–291°C.

Alternative Route via N-Phthaloyl Glutamic Acid

A two-step method from the Sci-Hub PDF involves:

  • Synthesis of N-Phthaloyl Glutamic Acid :
    • React phthalic anhydride with glutamic acid in toluene using triethylamine.
  • Cyclization with Ammonium Acetate :
    • Heat N-phthaloyl glutamic acid with ammonium acetate in diphenyl ether (170–175°C, 45 minutes).
    • Modification : Substitute phthalic anhydride with brominated variants to introduce Br at C6.

Purification and Isolation

Recrystallization

  • Solvent System : 1,4-Dioxane/acetone (3:1 v/v).
  • Steps :
    • Dissolve crude product in hot 1,4-dioxane.
    • Add acetone dropwise until precipitation initiates.
    • Cool to 10–15°C, filter, and wash with cold acetone.

Chromatographic Methods

  • Column Chromatography : Silica gel with acetonitrile/dichloromethane (1:3).
  • Activated Carbon Treatment : For high-purity (>99.99%) products, slur with activated carbon in dimethyl sulfoxide.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):
    • δ 11.14 (s, 1H, NH), 8.22–8.02 (m, 3H, aromatic), 5.25–5.18 (dd, 1H, C3-H), 2.90–2.81 (m, 1H), 2.62–2.51 (m, 2H), 2.20–2.09 (m, 1H).
  • ¹³C NMR : 171.9 (C=O), 132.0–124.1 (aromatic), 52.8 (C3), 32.9–17.0 (piperidine).

Melting Point and Purity

  • Melting Point : 289–291°C.
  • HPLC Purity : >99.9% using C18 column, acetonitrile/water (70:30).

Challenges and Optimization

Regioselectivity

  • Bromine position depends on the starting anhydride (3- vs. 4-bromo). Use XRD to confirm C6 substitution.
  • Solution : Employ 4-bromo-phthalic anhydride for C6 substitution due to steric and electronic effects.

Byproduct Formation

  • Observed : Dehydration byproducts from glutamine degradation.
  • Mitigation : Strict temperature control (<220°C) and vacuum to remove H₂O.

Data Summary

Parameter Value Source
Yield 29.0–46.9%
Reaction Time 6–20 hours
Purity (HPLC) >99.9%
Melting Point 289–291°C
Optimal Solvent 1,4-Dioxane/acetone

Chemical Reactions Analysis

Thalidomide-C6-Br undergoes various chemical reactions, including:

Scientific Research Applications

Thalidomide-C6-Br has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its effects on cellular processes and its potential as a tool for modulating protein function.

    Medicine: this compound and its derivatives are investigated for their therapeutic potential in treating cancers, autoimmune diseases, and inflammatory conditions.

    Industry: It is used in developing new materials and chemical processes

Mechanism of Action

Thalidomide-C6-Br exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the complex’s activity, leading to the degradation of specific target proteins. The degradation of these proteins can modulate various cellular pathways, including those involved in inflammation, angiogenesis, and immune response .

Comparison with Similar Compounds

Thalidomide-C6-Br is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activity and therapeutic applications. This compound is unique due to its specific bromination at the C6 position, which can influence its binding affinity and selectivity for target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.